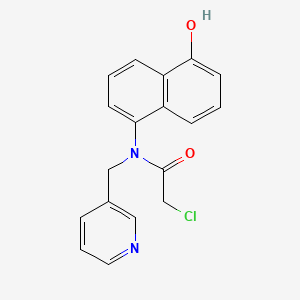
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. This compound is commonly referred to as CHIR-99021 and is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Applications De Recherche Scientifique
CHIR-99021 has been extensively studied for its potential applications in several areas of biomedical research. One of the most promising applications is in the field of stem cell research. CHIR-99021 has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, CHIR-99021 has been used to maintain the pluripotency of iPSCs in culture.
CHIR-99021 has also been studied for its potential applications in cancer research. This compound is overexpressed in several types of cancer, and its inhibition by CHIR-99021 has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Mécanisme D'action
CHIR-99021 is a selective and potent inhibitor of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, which is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. This compound is involved in the regulation of the Wnt signaling pathway, which is critical for embryonic development and tissue homeostasis. Inhibition of this compound by CHIR-99021 leads to the activation of the Wnt pathway, resulting in the maintenance of pluripotency in stem cells and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. In stem cells, CHIR-99021 has been shown to enhance the efficiency of reprogramming somatic cells into iPSCs and maintain the pluripotency of iPSCs in culture. In cancer cells, CHIR-99021 induces apoptosis and inhibits tumor growth in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CHIR-99021 in lab experiments is its potency and selectivity for 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, CHIR-99021 is relatively easy to synthesize and purify. However, one of the limitations of using CHIR-99021 is its potential toxicity, as this compound is involved in several cellular processes. Therefore, careful dose optimization and toxicity studies are necessary when using CHIR-99021 in lab experiments.
Orientations Futures
There are several future directions for the use of CHIR-99021 in biomedical research. One area of interest is the potential use of CHIR-99021 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Therefore, inhibition of this compound by CHIR-99021 may have therapeutic potential in the treatment of Alzheimer's disease.
Another area of interest is the potential use of CHIR-99021 in tissue engineering. CHIR-99021 has been shown to enhance the differentiation of stem cells into several cell types, including cardiomyocytes and hepatocytes. Therefore, CHIR-99021 may have applications in the development of functional tissues for transplantation.
In conclusion, CHIR-99021 is a potent and selective inhibitor of this compound that has several potential applications in the field of biomedical research. Its ability to enhance the efficiency of reprogramming somatic cells into iPSCs, maintain the pluripotency of iPSCs in culture, induce apoptosis in cancer cells, and inhibit tumor growth in preclinical models make it a promising compound for future research. However, careful dose optimization and toxicity studies are necessary when using CHIR-99021 in lab experiments.
Méthodes De Synthèse
The synthesis of CHIR-99021 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-hydroxynaphthalene-1-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is reacted with pyridine-3-methanol to form the corresponding ester, which is then reduced to the alcohol. The final step involves the reaction of the alcohol with 2-chloro-N-(pyridin-3-ylmethyl)acetamide in the presence of a base to yield CHIR-99021. The purity of the compound is typically determined by HPLC analysis.
Propriétés
IUPAC Name |
2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-10-18(23)21(12-13-4-3-9-20-11-13)16-7-1-6-15-14(16)5-2-8-17(15)22/h1-9,11,22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBCQCTKVMQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N(CC3=CN=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

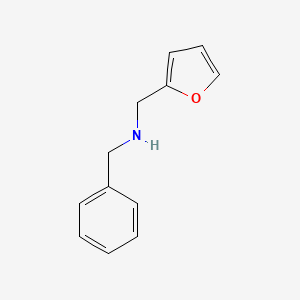
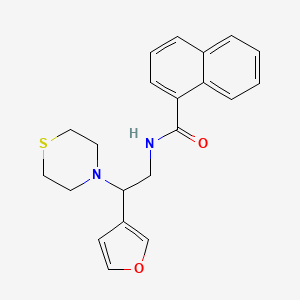
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764106.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)

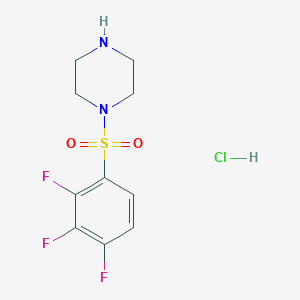
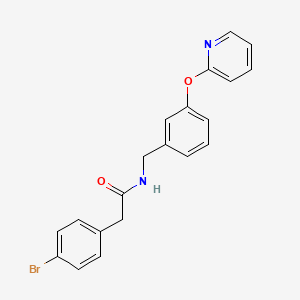
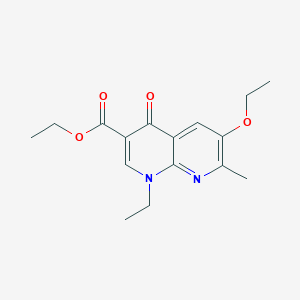
![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)
![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)
![N-(3,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764117.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)